molecular formula C12H16ClN3O2S2 B2844263 1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride CAS No. 2034241-64-8

1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride

Cat. No.: B2844263
CAS No.: 2034241-64-8
M. Wt: 333.85
InChI Key: VLCFIGYODXYWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a tetrahydrothieno[3,2-c]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds . The sulfonyl group is then introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions . The tetrahydrothieno[3,2-c]pyridine moiety is synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of heterogeneous catalysts can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . The pathways involved may include signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-(1-ethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2.ClH/c1-2-14-9-11(7-13-14)19(16,17)15-5-3-12-10(8-15)4-6-18-12;/h4,6-7,9H,2-3,5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCFIGYODXYWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCC3=C(C2)C=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.